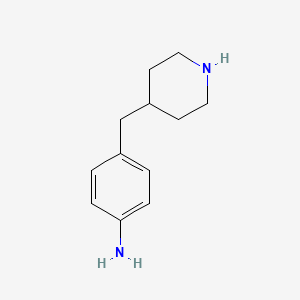

4-(Piperidin-4-ilmetil)anilina

Descripción general

Descripción

4-(4-Aminophenylmethyl)piperidine is a chemical compound with the molecular formula C12H18N2 . It is used for research purposes .

Synthesis Analysis

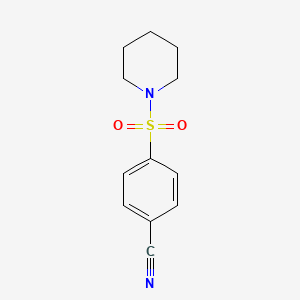

Piperidine derivatives, such as 4-(4-Aminophenylmethyl)piperidine, can be synthesized through various intra- and intermolecular reactions . For instance, a series of novel derivatives of 4-amino methyl piperidine were synthesized and explored for analgesic potential against mu opioid receptor .Molecular Structure Analysis

Piperidine, a key component of 4-(4-Aminophenylmethyl)piperidine, is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine moiety of the molecule has similar geometric parameters to other piperidine-based compounds, which supports the hypothesis that the piperidine ring in these molecules is the primary structural feature responsible for their activity .Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The 4,4′-trimethylenedipiperidine can act as a promising alternative for piperidine in organic reactions at higher temperatures due to its broad liquid range temperature, thermal stability, acceptor/donor hydrogen bond property, and other unique merits .Physical And Chemical Properties Analysis

Piperidine, a component of 4-(4-Aminophenylmethyl)piperidine, is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas

Las piperidinas, incluyendo derivados como la 4-(Piperidin-4-ilmetil)anilina, juegan un papel significativo en la industria farmacéutica . Están presentes en más de veinte clases de productos farmacéuticos . Los derivados de las piperidinas se han utilizado en el descubrimiento y evaluación biológica de posibles fármacos .

Síntesis de varios derivados de piperidina

El compuesto se ha utilizado en reacciones intra e intermoleculares que conducen a la formación de varios derivados de piperidina: piperidinas sustituidas, espiro-piperidinas, piperidinas condensadas y piperidinonas .

Papel en el diseño de fármacos

Los compuestos que contienen piperidina representan uno de los bloques de construcción medicinales sintéticos más importantes para la construcción de fármacos . Por lo tanto, la this compound se puede utilizar como bloque de construcción en la síntesis de diversos fármacos.

Uso en síntesis multicomponente

El compuesto se ha utilizado en la síntesis multicomponente de derivados de piperidinas y dihidropirrol-2-ona . Esta síntesis se llevó a cabo en condiciones de reflujo en etanol para obtener piperidinas sustituidas .

Uso en química verde

El compuesto se ha utilizado en procesos verdes para la síntesis de piperidinas y dihidropirrol-2-onas . Estos procesos tienen varias ventajas, como buenos rendimientos, fáciles operaciones, tiempos de reacción cortos y utilizan condiciones de reacción suaves y limpias .

Tratamiento potencial para el VIH

Se diseñó, sintetizó y evaluó una serie de nuevos derivados de piperidin-4-ol, que se pueden sintetizar a partir de this compound, para el tratamiento potencial del VIH .

Mecanismo De Acción

The exact mechanism of action of 4-APMPD is still not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). This leads to an increase in the levels of these neurotransmitters in the brain, which in turn produces the observed therapeutic effects.

Biochemical and Physiological Effects:

4-APMPD has been shown to affect several biochemical and physiological processes in the body. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, which are known to contribute to the development of various neurological and psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-APMPD in lab experiments is its ability to selectively target specific neurotransmitters. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, one of the limitations of using 4-APMPD is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which could limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the study of 4-APMPD. One area of research could focus on its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify any potential side effects or toxicity concerns. Finally, research could be conducted to develop more efficient and cost-effective methods of synthesizing 4-APMPD.

Conclusion:

In conclusion, 4-(4-Aminophenylmethyl)piperidine is a promising compound that has gained attention in the scientific research community due to its potential therapeutic properties. Its ability to selectively target specific neurotransmitters makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity concerns.

Safety and Hazards

Propiedades

IUPAC Name |

4-(piperidin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNHLPPJDFYMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451242 | |

| Record name | 4-(4-Aminophenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37581-35-4 | |

| Record name | 4-(4-Piperidinylmethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37581-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

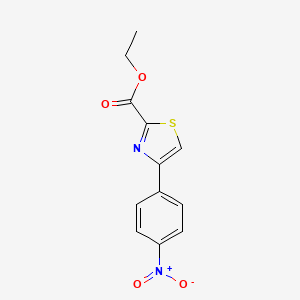

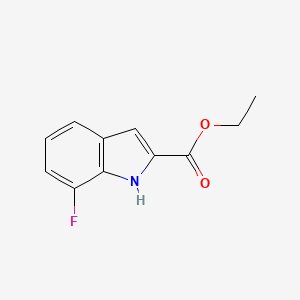

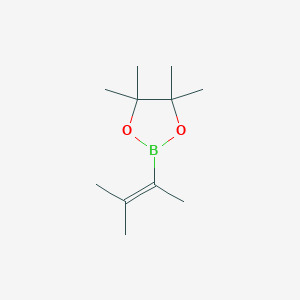

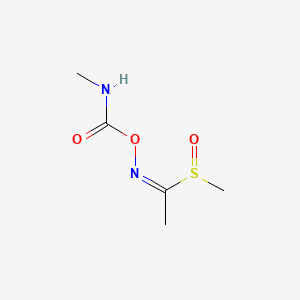

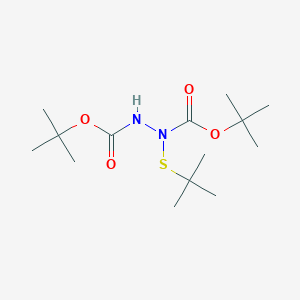

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)